molecular formula C16H7F6IN2O B2738607 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 339018-22-3

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2738607
CAS No.: 339018-22-3
M. Wt: 484.14
InChI Key: WHYLFHVPMKZEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by the presence of iodine, trifluoromethyl groups, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the naphthyridine core under specific reaction conditions, such as elevated temperatures and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .

Scientific Research Applications

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric modulator of metabotropic glutamate receptors, influencing neurotransmission and providing neuroprotective effects. The compound’s unique structure allows it to bind to these receptors and modulate their activity, potentially offering therapeutic benefits in conditions like Parkinson’s disease and Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine stands out due to its combination of iodine, trifluoromethyl groups, and naphthyridine core, which confer unique chemical and biological properties. This distinct structure enables specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F6IN2O/c17-15(18,19)11-7-12(16(20,21)22)24-14-10(11)5-6-13(25-14)26-9-3-1-8(23)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYLFHVPMKZEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F6IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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